molecular formula C17H18N4O2S B3965626 4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide

4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B3965626
M. Wt: 342.4 g/mol
InChI Key: IRAUHLWEEBOGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide, also known as NPC, is a synthetic compound that has gained increasing attention in scientific research due to its potential as a therapeutic agent. NPC belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and metastasis. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for research on 4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

4-(4-nitrophenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been found to exhibit anti-proliferative and anti-metastatic effects, as well as inducing apoptosis in cancer cells. In neurological research, this compound has been shown to have neuroprotective effects and potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

4-(4-nitrophenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-21(23)16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(24)18-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAUHLWEEBOGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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